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Compound of Interest

3-Chloro-4-(2-
Compound Name:

chlorophenoxy)aniline
CAS No.: 56966-54-2
Cat. No.: B1330836

Get Quote

An In-depth Technical Guide to 3-Chloro-4-(2-chlorophenoxy)aniline

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-4-(2-
chlorophenoxy)aniline, a diaryl ether aniline derivative of significant interest to researchers in
medicinal chemistry and materials science. As a key structural motif, this compound serves as
a valuable intermediate in the synthesis of complex organic molecules, including potential
kinase inhibitors and other biologically active agents. This document details the molecule's
identity, physicochemical properties, robust synthetic and purification protocols, and state-of-
the-art analytical characterization techniques. Furthermore, it explores its applications in drug
development and outlines critical safety and handling procedures. The methodologies
described herein are presented with a focus on causality and reproducibility, ensuring that
researchers can confidently apply this information in a laboratory setting.
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Chapter 1: Molecular Identity and Physicochemical

Properties
Nomenclature and Identifiers

The precise identification of a chemical entity is foundational for all research, regulatory, and
procurement activities. While specific experimental data for 3-Chloro-4-(2-
chlorophenoxy)aniline is sparse in public literature, its identity can be established through
systematic nomenclature and its relationship to well-documented isomers. The properties are
often comparable to its widely studied isomer, 3-Chloro-4-(4-chlorophenoxy)aniline (CAS No.
24900-79-6).

Identifier Type Value / Data Source
3-chloro-4-(2- )

IUPAC Name B Systematic
chlorophenoxy)aniline

Molecular Formula C12H9CI2NO [1]

Molecular Weight 254.11 g/mol [1]

) C1=CC=C(C(=C1)0C2=C(C=
Canonical SMILES Inferred
C(C=C2)N)ChClI

Inferred from structure; Isomer:
InChl Key OQOCWFFSZSSEDS- [1]
UHFFFAQOYSA-N

Not explicitly assigned in major
CAS Number databases; Isomer is 24900- [1]
79-6

Chemical Structure

The molecule consists of an aniline ring substituted with a chlorine atom at position 3. The
defining feature is the diaryl ether linkage at position 4, connecting the aniline ring to a 2-
chlorophenoxy group. This specific substitution pattern dictates the molecule's three-
dimensional shape, reactivity, and potential as a pharmacophore.
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Caption: 2D structure of 3-Chloro-4-(2-chlorophenoxy)aniline.

Physicochemical Data

Quantitative physical data for this specific isomer is not readily available. However, data from
the isomeric 3-chloro-4-(4-chlorophenoxy)aniline provides a reliable estimate for experimental

planning.
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Property Value (for 4-chloro isomer) Source
Appearance Pale-yellow or orange solid [2]
Melting Point 73-77 °C

Boiling Point Data not available

Insoluble in water; Soluble in
Solubility organic solvents (e.g., EtOH, Inferred
EtOAc, Chloroform)

Chapter 2: Synthesis and Purification

The construction of the diaryl ether linkage is the central challenge in synthesizing this
molecule. A robust and logical two-step approach involves a nucleophilic aromatic substitution
(SNAr) reaction, such as an Ullmann condensation, followed by the reduction of a nitro group

to the target aniline.

Synthetic Workflow Diagram

This workflow illustrates a reliable pathway from commercially available starting materials to the

final, purified product.
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Caption: A two-step synthetic workflow for the target compound.
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Detailed Synthesis Protocol

This protocol is adapted from established procedures for analogous diaryl ethers and is
designed for high yield and purity.[2][3]

Step 1: Synthesis of 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene

» Rationale: This step forms the key diaryl ether bond. A polar aprotic solvent like DMF is
chosen to solvate the potassium carbonate base, enhancing the nucleophilicity of the
resulting phenoxide. The fluorine atom on the nitrobenzene ring is an excellent leaving group
for SNAr reactions.

o Materials:
o 2-Chlorophenol (1.0 eq)
o 3-Chloro-4-fluoronitrobenzene (1.0 eq)
o Potassium Carbonate (K2COs, 1.5 eq), anhydrous
o Dimethylformamide (DMF), anhydrous

e Procedure:

[e]

To a dry, nitrogen-flushed round-bottom flask, add 2-chlorophenol and anhydrous DMF.
o Stir the solution and add potassium carbonate in one portion.
o Add 3-chloro-4-fluoronitrobenzene to the suspension.

o Heat the reaction mixture to 80-100 °C and monitor by TLC (Thin Layer Chromatography)
until the starting material is consumed (typically 4-8 hours).

o Cool the mixture to room temperature and pour it into ice-water.
o Extract the agueous mixture with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure to yield the crude nitro-intermediate.
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Step 2: Reduction to 3-Chloro-4-(2-chlorophenoxy)aniline

» Rationale: The reduction of the nitro group to an amine is a classic transformation. The use
of iron powder in the presence of an acidic catalyst (like ammonium chloride or acetic acid)
in an ethanol/water solvent system is an economical, effective, and scalable method.[2][4]

o Materials:

o Crude 2-Chloro-1-(2-chlorophenoxy)-4-nitrobenzene (1.0 eq)

o Iron powder (Fe, ~5 eq)

o Ammonium Chloride (NH4Cl, ~1.5 eq) or Acetic Acid (catalytic)

o Ethanol (EtOH) and Water

e Procedure:

o Combine the crude intermediate, ethanol, and water (e.g., 4:1 v/v) in a round-bottom flask.

o Add iron powder and ammonium chloride.

o Heat the suspension to reflux (approx. 80 °C) and stir vigorously. The reaction is often
exothermic.

o Monitor by TLC until the nitro-intermediate is fully consumed (typically 1-3 hours).

o Cool the reaction to room temperature and filter through a pad of Celite to remove the iron
salts, washing the pad with ethanol.

o Concentrate the filtrate to remove most of the ethanol.

o Add water and ethyl acetate. Basify the agueous layer with a saturated sodium
bicarbonate (NaHCOs) solution to neutralize the acid.

o Separate the layers and extract the aqueous phase with ethyl acetate (2x).
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o Combine the organic layers, wash with brine, dry over Na2SOa4, and concentrate to yield

the crude aniline product.

Purification Protocol: Flash Chromatography

o Rationale: Flash column chromatography is the standard method for purifying organic
compounds of this nature, effectively separating the desired product from residual starting
materials and byproducts based on polarity.

e Procedure:
o Prepare a silica gel column.
o Dissolve the crude product in a minimal amount of dichloromethane.
o Load the sample onto the column.

o Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl
acetate and gradually increasing to 20%). The less polar impurities will elute first.

o Collect fractions and analyze by TLC to identify those containing the pure product.
o Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

Chapter 3: Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable
step in research. A combination of chromatographic and spectroscopic methods provides a
self-validating system of analysis.

Analytical Workflow Diagram
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Caption: Integrated workflow for purity and identity verification.

Chromatographic Method: HPLC
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High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the
purity of synthetic compounds.[5] A reverse-phase method is recommended.

o Rationale: A C18 column provides a nonpolar stationary phase that effectively separates
moderately polar compounds like anilines. A gradient elution using acetonitrile and water
allows for the efficient separation of the main compound from both more polar and less polar
impurities. UV detection at 254 nm is suitable as the aromatic rings are strong
chromophores.[5]

Parameter Recommended Starting Condition
Column C18, 4.6 x 150 mm, 5 um particle size
] A: Water (with 0.1% TFA or Formic Acid); B:
Mobile Phase o
Acetonitrile
) Start at 30% B, ramp to 95% B over 15 minutes,
Gradient '
hold for 5 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30°C

Spectroscopic Methods

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for

confirming the precise connectivity of the atoms.

o H NMR: Expect complex aromatic signals between ~6.5 and 7.5 ppm. The aniline -NH:z
protons will appear as a broad singlet, typically between 3.5 and 4.5 ppm, which is
exchangeable with D20. The specific splitting patterns (doublets, triplets, doublet of
doublets) of the seven aromatic protons will definitively confirm the substitution pattern.

o 183C NMR: Expect 12 distinct signals for the 12 aromatic carbons, with chemical shifts
influenced by the attached substituents (Cl, O, NH2).

e Mass Spectrometry (MS): MS confirms the molecular weight of the compound.
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o Rationale: For this compound, high-resolution mass spectrometry (HRMS) should yield a
molecular ion peak [M+H]* at m/z 254.0134.[2] A key diagnostic feature is the isotopic
pattern caused by the two chlorine atoms (3>Cl and 3’Cl). This will result in a characteristic
cluster of peaks: an [M]* peak, an [M+2]* peak (approx. 65% the intensity of M), and an
[M+4]+ peak (approx. 10% the intensity of M), providing unambiguous evidence for the
presence of two chlorine atoms.

Chapter 4: Applications in Research and Drug
Development

3-Chloro-4-(2-chlorophenoxy)aniline is not typically an end-product but rather a highly
valuable building block or intermediate. Its structure is present in numerous complex molecules
investigated for therapeutic purposes.

o Scaffold for Kinase Inhibitors: Many small-molecule kinase inhibitors, such as Lapatinib,
utilize a substituted aniline core.[6] This compound provides a pre-formed diaryl ether
scaffold that can be further functionalized at the amine group to build molecules that target
the ATP-binding site of kinases involved in cancer cell signaling.[6]

o Precursor for Agrochemicals and Pharmaceuticals: The related isomer, 3-chloro-4-(4-
chlorophenoxy)aniline, is a known intermediate in the synthesis of the anthelmintic drug
Rafoxanide.[2] This highlights the utility of the chloro-phenoxy-aniline scaffold in developing
agents against parasitic diseases.

o Materials Science: Substituted anilines are also used in the synthesis of dyes and
specialized polymers, where the specific substituents can tune the material's color, thermal
stability, and mechanical properties.[7]

Chapter 5: Safety, Handling, and Toxicology

While a specific safety data sheet for the 2-chloro isomer is not available, the GHS hazard
classifications for the 4-chloro isomer provide an essential and reliable guide to its likely
hazards.[1][8] All substituted anilines should be handled with care.

Hazard Identification

The compound is expected to be hazardous based on data from close structural analogs.[1]
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Hazard Class GHS Classification Statement

Acute Oral Toxicity Warning, H302 Harmful if swallowed

Skin Corrosion/Irritation Warning, H315 Causes skin irritation

Eye Damage/Irritation Warning, H319 Causes serious eye irritation
STOT Single Exposure Warning, H335 May cause respiratory irritation

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.
o Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.

[¢]

Hand Protection: Wear nitrile or other chemically resistant gloves.

[e]

Skin and Body Protection: Wear a standard laboratory coat. Ensure no skin is exposed.

o

[¢]

Respiratory Protection: For weighing or handling large quantities, a NIOSH-approved N95
(or better) particulate respirator is recommended.

Storage and Disposal

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.

o Disposal: Dispose of waste material and contaminated packaging in accordance with all
local, state, and federal regulations. Contact a licensed professional waste disposal service.

[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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